molecular formula C7H5BrF3NO B12843863 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

Cat. No.: B12843863
M. Wt: 256.02 g/mol
InChI Key: VUQWHZVRQPXXRN-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is an organic compound with the molecular formula C7H5BrF2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, difluoromethoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the production of by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or THF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

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Biological Activity

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is an organic compound with the molecular formula CHBrFNO. It is a derivative of aniline featuring several electronegative substituents: a bromine atom at the second position, a difluoromethoxy group at the sixth position, and a fluorine atom at the fourth position of the benzene ring. The unique combination of these substituents enhances its chemical reactivity and potential biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step processes that may utilize advanced techniques such as continuous flow chemistry to improve yield and purity. The synthetic pathways often include halogenation and methoxylation reactions to introduce the respective substituents on the aniline framework.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly as a potential pharmaceutical agent. Preliminary studies suggest its potential anti-cancer properties, although further investigation is required to elucidate its mechanisms of action and therapeutic efficacy.

The biological activity of this compound is likely linked to its interaction with specific molecular targets involved in disease pathways. Similar compounds have demonstrated effective binding with enzymes and receptors, suggesting that this compound may act through similar mechanisms .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for predicting the biological behavior of this compound. The presence of difluoromethoxy groups often correlates with enhanced metabolic stability and bioavailability, which are critical for therapeutic applications.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals interesting insights into its unique biological profile:

Compound NameStructural FeaturesUnique Aspects
4-Fluoroaniline Contains only fluorine substitutionSimpler structure; less diverse reactivity
6-Difluoromethoxy-2-fluoroaniline Similar difluoromethoxy groupDifferent positioning affects reactivity
2-Bromo-4-fluoroaniline Contains bromine and fluorine but lacks difluoromethoxyLess complex; fewer potential applications
3-Bromo-5-(difluoromethoxy)aniline Similar difluoromethoxy group; different positioningMay exhibit different biological activity

The unique combination of substituents in this compound enhances its reactivity compared to these similar compounds, potentially leading to improved biological activity.

Case Studies and Research Findings

  • Anti-Cancer Potential : Initial studies have indicated that compounds with similar structural motifs possess anti-cancer properties by inhibiting key enzymes involved in tumor growth. Further research is needed to confirm these effects specifically for this compound.
  • Enzyme Interaction Studies : Interaction studies suggest that this compound may effectively bind to enzymes implicated in disease pathways, similar to other known inhibitors .
  • Pharmacokinetic Properties : The pharmacokinetic profile has not been extensively characterized yet; however, compounds with difluoromethoxy groups typically exhibit favorable absorption and distribution characteristics .

Properties

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

IUPAC Name

2-bromo-6-(difluoromethoxy)-4-fluoroaniline

InChI

InChI=1S/C7H5BrF3NO/c8-4-1-3(9)2-5(6(4)12)13-7(10)11/h1-2,7H,12H2

InChI Key

VUQWHZVRQPXXRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)N)Br)F

Origin of Product

United States

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